2',4'-Dimethoxy-3'-methylpropiophenone
Description
2',4'-Dimethoxy-3'-methylpropiophenone (CAS 77942-13-3) is an aromatic ketone with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. It features a propiophenone backbone substituted with two methoxy groups at the 2' and 4' positions and a methyl group at the 3' position on the phenyl ring. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
CAS No. |
77942-13-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O3/c1-5-10(13)9-6-7-11(14-3)8(2)12(9)15-4/h6-7H,5H2,1-4H3 |
InChI Key |
AEDLWPLURGCFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethoxy-3’-methylpropiophenone typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as diethyl ether and catalysts like copper(II) chloride .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dimethoxy-3’-methylpropiophenone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under acidic or basic conditions.
Major Products:
Oxidation: 2’,4’-Dimethoxy-3’-methylbenzoic acid.
Reduction: 2’,4’-Dimethoxy-3’-methylpropiophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2’,4’-Dimethoxy-3’-methylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethoxy-3’-methylpropiophenone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and methyl groups may play a role in modulating its activity and binding affinity to these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2',4'-Dimethoxy-3'-methylpropiophenone and related compounds are critical to their divergent applications and behaviors. Below is a detailed analysis:
2.1 Structural Analogues
(a) 2',4'-Dihydroxy-3'-methylpropiophenone
- Key Difference : Hydroxyl (-OH) groups replace methoxy (-OCH₃) groups at the 2' and 4' positions.
- Molecular Formula : C₁₀H₁₂O₃.
- Implications :
(b) 4’-Methylpropiophenone (CAS 5337-93-9)
- Key Difference : Lacks methoxy groups; only a para-methyl substituent.
- Molecular Formula : C₁₀H₁₂O.
- Implications :
(c) 2-Bromo-4-methylpropiophenone (CAS 1451-82-7)
- Key Difference : Bromine atom at the 2' position and methyl at 4'.
- Molecular Formula : C₁₀H₁₁BrO.
- Implications: Bromine enhances electrophilic reactivity, making it valuable in Suzuki couplings and cross-coupling reactions. Higher molecular weight (227.10 g/mol) compared to non-halogenated analogues .
2.2 Positional Isomers
(a) this compound Isomers (M139, M142)
- Key Difference : Same molecular formula (C₁₂H₁₆O₃) but differing retention times in chromatography.
- Implications: Structural isomerism (e.g., methyl/methoxy group positions) alters hydrophobicity and interaction with stationary phases. M148 (this compound) showed broader organ distribution in rats compared to isomers, highlighting pharmacokinetic variations .
(b) 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
- Key Difference : Chlorine atoms and methoxy groups at different positions.
- Implications: Electron-withdrawing chlorine atoms increase reactivity in nucleophilic substitutions. Potential use in agrochemicals due to enhanced stability and bioactivity .
2.3 Functional Analogues
(a) Thymoquinone
- Key Difference: Quinone backbone with methyl and hydroxyl groups.
- Implications: Strong antioxidant activity linked to redox-active quinone moiety. Contrasts with this compound, where methoxy groups may offer moderate antioxidant effects via radical stabilization .
(b) Eugenol (4-Allyl-2-methoxyphenol)
- Key Difference: Phenolic hydroxyl and allyl substituents.
- Implications: Higher antioxidant capacity (IC₅₀ ~10 µM in DPPH assays) due to phenolic -OH. Methoxy groups in this compound reduce polarity but may limit antioxidant efficacy compared to eugenol .
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